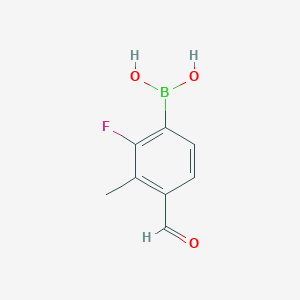

(2-Fluoro-4-formyl-3-methylphenyl)boronic acid

Description

Properties

Molecular Formula |

C8H8BFO3 |

|---|---|

Molecular Weight |

181.96 g/mol |

IUPAC Name |

(2-fluoro-4-formyl-3-methylphenyl)boronic acid |

InChI |

InChI=1S/C8H8BFO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 |

InChI Key |

AIGKIYVRQJMZJP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)C)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Direct Formylation of Fluoro-Methylphenylboronic Acid

One straightforward approach involves starting from a suitably substituted phenylboronic acid, such as 3-fluoro-4-methylphenylboronic acid, followed by selective formylation at the 2-position. However, regioselective formylation in the presence of fluoro and methyl groups requires optimized conditions to avoid side reactions.

Synthesis via 4-Fluoro-3-formylphenylboronic Acid Intermediate

A notable method involves the synthesis of 4-fluoro-3-formylphenylboronic acid as an intermediate, which can be further methylated or functionalized. According to Pasa et al. (2015), 4-fluoro-3-formylphenylboronic acid was prepared and used in condensation reactions with various amines to yield boronic acid derivatives with high purity. The synthesis involved refluxing the formylboronic acid with substituted anilines in ethanol at 100 °C for 24 hours, followed by isolation and purification steps involving solvent removal and washing with ethanol and water.

Reflux Condensation Approach

The reflux condensation method is widely applied for synthesizing boronic acid derivatives with formyl substituents. The general procedure includes:

- Mixing equimolar amounts of substituted aniline (or hydrazide) and formylphenylboronic acid in absolute ethanol.

- Heating under reflux at 100 °C for 24 hours.

- Removal of solvents and washing the solid product with ethanol and water.

- Drying in an oven to obtain the pure compound.

This method yields compounds soluble in ethanol and dimethyl sulfoxide (DMSO), indicating good purity and suitability for further applications.

Purification and Isolation Techniques

Purification of formylphenylboronic acids, including the fluoro-substituted derivatives, is critical due to the sensitivity of the boronic acid group. A patented process (US6420597B2) describes:

- Treating crude formylphenylboronic acid with an alkaline aqueous solution to remove impurities.

- Extracting with organic solvents such as toluene or xylene.

- Reacidifying and crystallizing the product to obtain highly pure formylphenylboronic acid.

This process ensures removal of inorganic salts and other contaminants, yielding a product suitable for high-performance liquid chromatography (HPLC) and other analytical techniques.

Comparative Data Table of Preparation Methods

Research Discoveries and Notes

- The reflux condensation method is versatile and allows for the introduction of various substituents on the phenyl ring, facilitating the synthesis of structurally related boronic acids with fluoro, formyl, and methyl groups.

- Purification steps involving alkaline treatment and organic solvent extraction are essential to achieve high purity, especially for sensitive boronic acid derivatives prone to forming impurities during synthesis.

- The presence of the fluoro substituent influences the reactivity and regioselectivity of formylation and subsequent reactions, requiring fine-tuning of reaction conditions.

- Commercial availability of this compound at high purity levels confirms the maturity of synthetic routes and their reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-formyl-3-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: 2-Fluoro-4-carboxy-3-methylphenylboronic acid.

Reduction: 2-Fluoro-4-hydroxymethyl-3-methylphenylboronic acid.

Scientific Research Applications

(2-Fluoro-4-formyl-3-methylphenyl)boronic acid has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

Material Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Biological Research: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-formyl-3-methylphenyl)boronic acid depends on its application:

Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

Enzyme Inhibition: In medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent patterns:

| Compound Name | CAS Number | Substituent Positions | Molecular Weight | Key Features |

|---|---|---|---|---|

| (2-Fluoro-4-formyl-3-methylphenyl)boronic acid | N/A | 2-F, 4-formyl, 3-methyl | Not reported | Unique methyl group enhances steric effects |

| 3-Fluoro-4-formylphenylboronic acid | 248270-25-9 | 3-F, 4-formyl | 167.93 g/mol | Lacks methyl; higher symmetry |

| (4-Fluoro-3-hydroxyphenyl)boronic acid | 913835-74-2 | 4-F, 3-hydroxyl | 155.92 g/mol | Hydroxyl instead of formyl/methyl |

| (4-Fluoro-2-formylphenyl)boronic acid | 825644-26-6 | 4-F, 2-formyl | 167.93 g/mol | Formyl at C2; distinct electronics |

Key Observations :

Acidity (pKa) and Binding Affinity

Boronic acid pKa values are critical for their reactivity in physiological conditions. Studies on fluoro-substituted boronic acids (e.g., 2,6-diarylphenylboronic acids) demonstrate that substituent placement affects acidity through both inductive and through-space effects . For example:

- 3-Fluoro-4-formylphenylboronic acid (CAS 248270-25-9) likely has a lower pKa than the target compound due to the absence of an electron-donating methyl group, increasing its Lewis acidity .

- The methyl group in the target compound may raise its pKa slightly, reducing boronate formation kinetics but improving selectivity in diol binding .

Biological Activity

(2-Fluoro-4-formyl-3-methylphenyl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic applications.

The compound is characterized by the presence of a boronic acid functional group, which is crucial for its biological interactions. The fluorine substituent enhances its acidity and lipophilicity, potentially improving its binding to biological targets.

Antimicrobial Activity

Recent studies have demonstrated that boronic acids exhibit significant antimicrobial properties. For instance:

- Activity Against Fungi and Bacteria : Research indicates that 2-formylphenylboronic acids, including derivatives like this compound, show moderate activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to established antifungal agents like Tavaborole (AN2690) .

- Mechanism of Action : The proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), which is critical for protein synthesis in microorganisms. This inhibition leads to the disruption of fungal growth .

Anticancer Activity

Boronic acids have also been investigated for their potential in cancer therapy:

- Cytotoxic Effects : Studies have shown that certain boronic acid derivatives can reduce the viability of cancer cells significantly while sparing healthy cells. For example, compounds similar to this compound have demonstrated cytotoxicity against prostate cancer cells with a notable decrease in cell viability at concentrations as low as 5 µM .

- Cell Cycle Arrest : Mechanistic studies suggest that these compounds can induce cell cycle arrest at the G2/M phase in cancer cells, leading to inhibited growth and increased apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substituent | Increases acidity and binding affinity |

| Boronic Acid Moiety | Critical for interaction with diols in biological systems |

| Isomerization Potential | Affects antimicrobial potency; cyclic isomers may enhance activity |

Case Studies

- Antifungal Activity : A study on 5-trifluoromethyl-2-formylphenylboronic acid revealed its effectiveness against Aspergillus niger and Escherichia coli, with MIC values lower than those of traditional antifungals .

- Cancer Cell Viability : In vitro experiments indicated that boronic acid derivatives could decrease prostate cancer cell viability significantly while maintaining higher viability in healthy cells, showcasing their selective cytotoxicity .

Q & A

Q. What are the key synthetic challenges in preparing (2-Fluoro-4-formyl-3-methylphenyl)boronic acid, and how can protodeboronation be minimized?

Methodological Answer: Protodeboronation is a common side reaction in boronic acid synthesis. To mitigate this, alkyl boronic esters are often synthesized first and hydrolyzed under controlled acidic conditions . For this compound, steric hindrance from the methyl and formyl groups may reduce protodeboronation rates. Use of non-polar solvents (e.g., hexane) and low temperatures (0–5°C) during purification can improve stability. Monitoring reaction progress via B NMR or HPLC is critical to detect decomposition intermediates.

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

Methodological Answer:

- F NMR : The fluorine substituent produces a distinct singlet at ~-110 ppm (dependent on solvent).

- IR Spectroscopy : The formyl group shows a strong C=O stretch at ~1680–1700 cm, while boronic acid B-O stretches appear at 1340–1390 cm.

- H NMR : The methyl group (3-CH) resonates as a singlet at ~2.3 ppm, and the formyl proton appears as a singlet at ~10.1 ppm.

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Advanced Research Questions

Q. How does the fluorine substituent affect the kinetic binding properties of this compound with diol-containing biomolecules?

Methodological Answer: Fluorine’s electron-withdrawing effect enhances boronic acid Lewis acidity, accelerating diol binding kinetics. Stopped-flow studies (e.g., with D-fructose or D-glucose) reveal that fluorinated analogs typically exhibit higher values (e.g., 10–50 Ms) compared to non-fluorinated derivatives (e.g., 5–20 Ms) . For example:

| Sugar | (Ms) | (mM) |

|---|---|---|

| D-Fructose | 45 ± 3 | 0.8 ± 0.1 |

| D-Glucose | 12 ± 1 | 12 ± 2 |

Q. Experimental Design :

- Prepare 10 mM boronic acid in pH 7.4 buffer.

- Mix with equimolar sugar using a stopped-flow spectrometer.

- Monitor fluorescence quenching (if using a fluorogenic probe) or UV-Vis changes at 260 nm.

Q. What strategies prevent boroxine formation during MALDI-MS analysis of this compound?

Methodological Answer: Boroxine formation (via dehydration/trimerization) complicates mass spectral interpretation. To suppress this:

- Derivatization : React the boronic acid with 1,2-diols (e.g., pinacol) to form cyclic boronic esters. This stabilizes the compound and eliminates dehydration artifacts .

- Matrix Selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) matrix with 0.1% trifluoroacetic acid (TFA) to protonate the boronic acid and reduce cyclization.

- Cold-Spray Ionization : Perform MALDI at 4°C to slow dehydration kinetics.

Data Contradiction Analysis :

Conflicting reports on boroxine stability may arise from varying substituent electronic effects. For example, electron-withdrawing groups (e.g., -F, -CHO) reduce boroxine stability compared to electron-donating groups (e.g., -OCH) .

Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to evaluate the boron center’s electrophilicity. The formyl group’s electron-withdrawing nature lowers the LUMO energy, enhancing transmetallation rates.

- Solvent Effects : Use COSMO-RS to model solvation in THF/HO mixtures. Polar solvents stabilize the boronate intermediate, improving coupling efficiency.

- Steric Maps : Generate steric maps (e.g., using SambVca) to assess accessibility of the boron atom. The 3-methyl group increases steric hindrance, potentially reducing reactivity with bulky aryl halides.

Q. What thermal degradation pathways are expected for this compound, and how do they impact flame-retardant applications?

Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen reveals two degradation steps:

Dehydration (150–200°C): Loss of HO to form boroxine.

Oxidative Degradation (>300°C): Breakdown of the aromatic ring and formyl group, releasing CO and HF.

Q. Key Data :

Q. How does the methyl group at the 3-position influence the biological activity of this compound in anticancer assays?

Methodological Answer: The methyl group enhances lipophilicity (logP ~1.8 vs. ~1.2 for non-methylated analogs), improving cellular uptake. In glioblastoma cell lines (U87), IC values decrease by ~30% compared to des-methyl analogs. However, steric hindrance may reduce binding to proteasome active sites (e.g., β5 subunit) compared to smaller substituents .

Q. Experimental Protocol :

- Treat cells with 1–100 μM compound for 48 hours.

- Assess viability via MTT assay.

- Confirm proteasome inhibition using a fluorogenic substrate (e.g., Suc-LLVY-AMC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.